![molecular formula C12H22N2O3S B2806144 Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 2253629-79-5](/img/structure/B2806144.png)

Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

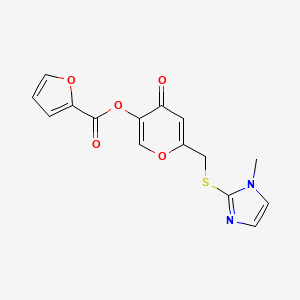

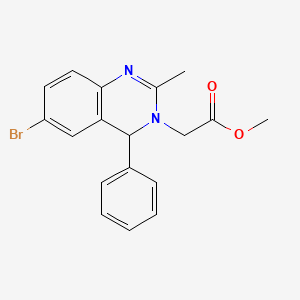

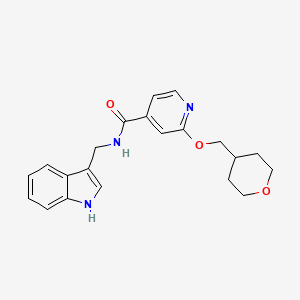

“Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate” is an organic intermediate often used in drug design . It has a molecular weight of 274.38 .

Synthesis Analysis

The synthesis of this compound can be achieved by starting with 4‑oxygenated piperidine‑1‑carboxylic acid tert-butyl ester to first prepare 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl 7-amino-7lambda6-thia-1-azaspiro[3.5]non-6-ene-1-carboxylate 7-oxide" . The InChI code is "1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-12(14)5-8-18(13,16)9-6-12/h8H,4-7,9H2,1-3H3, (H2,13,16)" .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research into spirocyclic compounds, such as tert-butyl 7-imino-7-oxo-7λ⁶-thia-1-azaspiro[4.4]nonane-1-carboxylate, has shown their utility in synthesizing biologically active heterocyclic compounds. For instance, Moskalenko and Boev (2012) developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans with both carbo- and heterocyclic fragments, indicating the potential for creating diverse biologically active molecules (Moskalenko & Boev, 2012).

Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the versatility of spirocyclic compounds for further chemical modification and exploration of novel chemical space, which could be relevant for derivatives of tert-butyl 7-imino-7-oxo-7λ⁶-thia-1-azaspiro[4.4]nonane-1-carboxylate (Meyers et al., 2009).

Applications in Medicinal Chemistry

The structural features of spirocyclic compounds like tert-butyl 7-imino-7-oxo-7λ⁶-thia-1-azaspiro[4.4]nonane-1-carboxylate lend themselves to the synthesis of novel biologically active molecules. For example, Sukhorukov et al. (2008) reported the transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic conditions, suggesting a pathway for creating compounds with potential biological activities (Sukhorukov et al., 2008).

The synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives for their antiviral activities, as investigated by Apaydın et al. (2019), highlight the relevance of spirocyclic structures in developing antiviral agents. Compounds within this study showed inhibitory effects against human coronavirus, pointing to the potential utility of tert-butyl 7-imino-7-oxo-7λ⁶-thia-1-azaspiro[4.4]nonane-1-carboxylate derivatives in antiviral drug development (Apaydın et al., 2019).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 7-imino-7-oxo-7λ6-thia-1-azaspiro[4.4]nonane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-5-12(14)6-8-18(13,16)9-12/h13H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHWIPNRGJRVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC12CCS(=N)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[4.4]nonane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Ethoxyphenyl)-8-[(3-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2806063.png)

![N-[(3,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2806066.png)

![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2806077.png)

![2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide](/img/structure/B2806080.png)